molecular formula C7H8O2S B083688 2-(Thiophen-3-yl)-1,3-dioxolane CAS No. 13250-82-3

2-(Thiophen-3-yl)-1,3-dioxolane

Cat. No. B083688
CAS RN: 13250-82-3
M. Wt: 156.2 g/mol
InChI Key: VOJKCZSSUHBMKS-UHFFFAOYSA-N
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Description

Thiophene and its derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. One of the common methods is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom at 1 position. It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .

Scientific Research Applications

  • Polymer Synthesis and Characterization : 2-(Thiophen-3-yl)-1,3-dioxolane derivatives have been used in polymer synthesis, with applications in thermal degradation studies. The degradation behavior of polymers containing 1,3-dioxolane rings has been extensively studied, providing insights into the thermal stability and degradation mechanisms of these materials (Coskun et al., 1998).

  • Organic Synthesis and Chemical Reactions : These compounds have been utilized in various organic reactions, including the synthesis of photochromic compounds and other complex organic structures. For instance, they have been involved in tandem processes in C-aryl ketenes and ketenimines, leading to the formation of unique chemical structures (Vidal et al., 2014).

  • Electrochemical Sensors : Derivatives of 2-(Thiophen-3-yl)-1,3-dioxolane have been used in the development of electrochemical hybridization sensors. These sensors have potential applications in biotechnology and medical diagnostics (Cha et al., 2003).

  • Material Science and Photovoltaic Applications : Modified forms of 2-(Thiophen-3-yl)-1,3-dioxolane have been explored for use in photovoltaic devices. Research into triplet sensitizer modification of polythiophene derivatives, for example, aims to increase the efficiency of bulk heterojunction photovoltaic devices (Ramidi et al., 2014).

  • Optical and Photochromic Properties : Some derivatives have shown promising applications in the field of optical recording, displaying photochromic behavior that is useful for data storage and other optical applications (Yang et al., 2006).

  • Antimicrobial Applications : Compounds containing 2-(Thiophen-3-yl)-1,3-dioxolane structures have been evaluated for their antimicrobial properties, providing a potential avenue for the development of new therapeutic agents (Gomha et al., 2018).

  • Electrochromic Devices : The derivatives have also been explored for their electrochromic properties, which are significant for applications in smart windows, displays, and other electrochromic devices (Hu et al., 2019).

Future Directions

Thiophene derivatives have attracted great interest in industry as well as academia due to their wide range of properties and applications. They are expected to continue to play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-thiophen-3-yl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-4-10-5-6(1)7-8-2-3-9-7/h1,4-5,7H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJKCZSSUHBMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311308
Record name 2-(3-Thienyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-3-yl)-1,3-dioxolane

CAS RN

13250-82-3
Record name 13250-82-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Thienyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of thiophene-3-carboxaldehyde (5.0 g, 44.58 mmole) in benzene (200 mL) was added ethylene glycol (25 mL, 445.8 mmole) and p-toluenesulfonic acid hydrate (848 mg, 4.458 mmole). The mixture was heated to reflux under a Dean-Stark trap. After 18 hr the mixture was cooled to RT, washed with saturated NaHCO3 then with H2O, dried (MgSO4), and concentrated under reduced pressure to give the title compound (6.32 g, 91%) as a light amber oil: 1H NMR (400 MHz, CDCl3) δ 7.42 (s, 1 H), 7.32 (m, 1 H), 7.16 (m, 1 H), 5.91 (s, 1 H), 4.12-3.99 (m, 4 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
848 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

20.3 g (181 mmol) of 3-thiophenealdehyde, 50 ml of ethylene glycol and 2.00 g (7.96 mmol) of PPTS were dissolved in 230 ml of toluene, and dehydration was carried out using Dean-stark. After completion of the reaction, the mixture was extracted with ethyl acetate. The extract was washed with brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, to give a crude product. The crude product was subjected to silica gel (ethyl acetate:hexane=1:10), to give 12.1 g (77.3 mmol, 86.7%) of the title compound as a yellow oil.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86.7%

Synthesis routes and methods III

Procedure details

A solution of 28.04 g (250 mmol) of 3-thiophenecarboxaldehyde, 20.2 g (330 mmole) of ethyleneglycol, 10 mg (0.05 mmole) of p-toluenesulfonic acid monohydrate and 25 ml of benzene was heated to reflux untill the calculated amount of water was removed via a Dean-Stark trap (5 hours). The reaction mixture was allowed to cool to room temperature and was washed with 30 ml of saturated NaHCO3 solution. The organic layer was dried over MgSO4 and the solvent was removed by evaporation to give the title compound as a clear colorles oil.
Quantity
28.04 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a mixture of thiophene-3-carbaldehyde (25.0 g), ethylene glycol (18.7 mL) and toluene (250 mL) was added p-toluenesulfonic acid monohydrate (2.13 g), and the mixture was stirred with heated under reflux for 7 hr while dehydrating using Dean-Stark (Dean-Stark) apparatus. Triethylamine (3.11 mL) was added to quench the reaction, saturated aqueous sodium hydrogen carbonate solution was added, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (50% ethyl acetate/hexane) to give the title compound (33.6 g, 96%) as a dark brown oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step Two
Quantity
3.11 mL
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-3-yl)-1,3-dioxolane
Reactant of Route 2
2-(Thiophen-3-yl)-1,3-dioxolane
Reactant of Route 3
2-(Thiophen-3-yl)-1,3-dioxolane
Reactant of Route 4
2-(Thiophen-3-yl)-1,3-dioxolane
Reactant of Route 5
2-(Thiophen-3-yl)-1,3-dioxolane
Reactant of Route 6
2-(Thiophen-3-yl)-1,3-dioxolane

Citations

For This Compound
9
Citations
R Steen - 2010 - diva-portal.org
According to the famous axiom known as Moore’s Law the number of transistors that can be etched on a given piece of ultra-pure silicon, and therefore the computing power, will double …
Number of citations: 0 www.diva-portal.org
R Steen - 2007 - diva-portal.org
According to the famous axiom known as Moore’s Law the number of transistors that can be etched on a given piece of silicon, and therefore the computing power, will double every 18 …
Number of citations: 1 www.diva-portal.org
M McConville, J Blacker, J Xiao - Synthesis, 2009 - thieme-connect.com
The regioselective Heck arylation of butyl vinyl ether in alcohols is utilized for the formation of a variety of cyclic ketals. When carried out in ethylene glycol, propane-1, 2-diol, or propane-…
Number of citations: 7 www.thieme-connect.com
DJ Dirkes III - 2018 - search.proquest.com
Conjugated organic molecules have significant untapped potential in the field of organic electronics. The theoretical capabilities of many organic materials are excellent, but the real …
Number of citations: 3 search.proquest.com
T Yamada, A Fujii, K Park, C Furugen… - Bulletin of the …, 2022 - journal.csj.jp
An intramolecular cyclization reaction of alkynyl cyclic acetals to synthesize various phenanthrene derivatives in the presence of silver triflate (AgOTf) or boron trifluoride etherate (BF 3 ·…
Number of citations: 2 www.journal.csj.jp
Y Lim, SG Ihn, X Bulliard, S Yun, Y Chung, Y Kim… - Polymer, 2012 - Elsevier
Energy level, band gap, and hole mobility of photovoltaic donor polymers are crucial factors in achieving high power conversion efficiency. Controlling these characteristics, however, …
Number of citations: 24 www.sciencedirect.com
M McConville - 2010 - search.proquest.com
The Heck reaction of electron-rich olefins differs from that of electrondeficient in that the regioselectivity of the reactions is often lower and moredifficult to control. Recent work has …
Number of citations: 4 search.proquest.com
LJ Nurkkala, RO Steen, SJ Dunne - Synthesis, 2006 - thieme-connect.com
Three new pyridyl thienopyridines, 5-pyridin-2-yl-thieno [3, 2-b] pyridine, 6-pyridin-2-yl-thieno [2, 3-b] pyridine and 6-pyridin-2-yl-thieno [3, 2-c] pyridine, have been synthesized, each …
Number of citations: 11 www.thieme-connect.com
L Nurkkala - 2007 - diva-portal.org
Design, Synthesis and Properties of Bipyridine-capped Oligothiophenes for Directed Energy and Electron Transfer in Molecular Electronic Applications diva-portal.org Digitala …
Number of citations: 2 www.diva-portal.org

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